Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate
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Overview
Description
Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate is a research compound with the molecular formula C15H20BrNO5 and a molecular weight of 374.23 g/mol. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate typically involves the reaction of 4-bromo-2-aminobenzoic acid with tert-butyl chloroformate in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N-dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Esterification: The ester group can participate in reactions to form different ester derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions include substituted benzoates and various ester derivatives .
Scientific Research Applications
Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate is utilized in several research fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate involves its interaction with specific molecular targets, leading to the formation of stable complexes. These interactions can modulate biochemical pathways and influence various biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Shares a similar bromine-substituted aromatic ring but lacks the tert-butoxycarbonylamino group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom on the aromatic ring.
Uniqueness
Methyl 4-bromo-2-((tert-butoxycarbonyl)amino)benzoate is unique due to the presence of both the bromine atom and the tert-butoxycarbonylamino group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H16BrNO4 |
---|---|
Molecular Weight |
330.17 g/mol |
IUPAC Name |
methyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-7-8(14)5-6-9(10)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
InChI Key |
KCHAQULHSDQLHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)C(=O)OC |
Origin of Product |
United States |
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